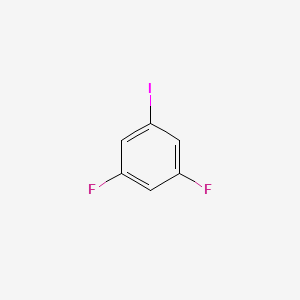

1,3-Difluoro-5-iodobenzene

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, are of substantial importance in modern chemistry. numberanalytics.com The introduction of fluorine into an aromatic system dramatically alters its physical, chemical, and biological characteristics. numberanalytics.com As the most electronegative element, fluorine's presence influences the molecule's stability, reactivity, and lipophilicity. numberanalytics.comnumberanalytics.com These unique properties make fluorinated aromatics highly valuable across several fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

In drug development, incorporating fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, ultimately improving the efficacy and safety of pharmaceuticals. numberanalytics.commdpi.com Notable examples include fluoroquinolone antibiotics and the anticancer agent 5-fluorouracil. numberanalytics.com The strategic placement of fluorine can lead to more potent and selective drugs. mdpi.com

In the realm of materials science, these compounds are integral to the creation of advanced materials. numberanalytics.com They are used to synthesize fluoropolymers like polytetrafluoroethylene (PTFE), known for high thermal stability and chemical resistance. numberanalytics.com Furthermore, fluorinated aromatics are employed in the development of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices, contributing to advancements in displays, lighting, and renewable energy. numberanalytics.com The electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals, enhancing resistance to oxidation, a desirable trait for materials in organic electronics. oup.com

Strategic Importance of Halogen Substitution Patterns in Benzene (B151609) Derivatives

The substitution of hydrogen atoms on a benzene ring with halogens (fluorine, chlorine, bromine, iodine) has a profound impact on the molecule's reactivity and directs the position of subsequent chemical reactions. aakash.ac.innumberanalytics.com Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R). aakash.ac.inlibretexts.org Due to their high electronegativity, halogens withdraw electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene itself. aakash.ac.inlibretexts.org

However, through the resonance effect, a lone pair of electrons on the halogen can be donated to the aromatic π-system. libretexts.org This donation increases electron density primarily at the ortho and para positions. aakash.ac.in While the deactivating inductive effect is generally stronger than the activating resonance effect, the resonance effect is what directs incoming electrophiles to the ortho and para positions. aakash.ac.inchemistrysteps.com Consequently, halogens are known as ortho-, para-directing deactivators. chemistrysteps.comschoolwires.net

The specific halogen also matters. The reactivity order for electrophilic substitution on halobenzenes is typically F > Cl > Br > I. libretexts.org This is because fluorine is the most electronegative, exerting the strongest inductive pull, but its resonance effect is also more effective due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. The introduction of multiple halogen atoms, as seen in 1,3-Difluoro-5-iodobenzene, creates a unique electronic environment. The two fluorine atoms strongly withdraw electron density, while the iodine atom provides a site for specific chemical reactions, such as metal-mediated cross-coupling. vanderbilt.edu This distinct substitution pattern allows for selective functionalization, making such compounds versatile building blocks in synthesis. vanderbilt.educhemimpex.com

Overview of Research Trajectories for this compound

This compound is a versatile chemical intermediate that leverages the properties of both fluorine and iodine substituents on an aromatic ring. chemimpex.com Its unique structure makes it a valuable building block in several areas of chemical research, particularly in the synthesis of complex organic molecules for pharmaceuticals and materials science. chemimpex.com

A primary research trajectory involves its use as a precursor in the development of novel therapeutic agents. chemimpex.com The difluorinated phenyl motif is a common feature in bioactive molecules, and the iodine atom serves as a reactive handle for introducing further complexity. It is particularly noted for its application in synthesizing potential anti-cancer drugs. chemimpex.com The fluorine atoms can enhance biological activity and lipophilicity, while the iodine allows for the construction of larger molecular scaffolds through reactions like Suzuki or Sonogashira coupling. vanderbilt.educhemimpex.com

In materials science, this compound is employed in the creation of advanced materials such as liquid crystals and polymers. chemimpex.com The distinct electronic properties conferred by the halogen atoms allow for the fine-tuning of material characteristics, which is valuable in developing electronic devices and sensors. chemimpex.com Research also focuses on its role in studying non-covalent interactions. The electron-withdrawing fluorine atoms increase the positive electrostatic potential (the "σ-hole") on the iodine atom, enhancing its ability to act as a halogen bond donor. acs.org This makes the compound a useful model for investigating the principles of halogen bonding, an interaction of growing importance in medicinal chemistry and crystal engineering. acs.org

Properties of this compound

| Property | Value |

| CAS Number | 2265-91-0 chemimpex.com |

| Molecular Formula | C₆H₃F₂I chemimpex.com |

| Molecular Weight | 239.99 g/mol chemimpex.com |

| Appearance | Colorless to light yellow to light orange clear liquid chemimpex.comtcichemicals.com |

| Density | 1.99 g/cm³ chemimpex.com |

| Boiling Point | 60 °C at 17 mmHg chemimpex.comtcichemicals.com |

| Refractive Index | 1.55 (at 20°C) chemimpex.comtcichemicals.com |

| Purity | ≥ 98% (GC) chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-difluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCFOQNFPIAENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380818 | |

| Record name | 1,3-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-91-0 | |

| Record name | 1,3-Difluoro-5-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-difluoro-5-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Difluoro 5 Iodobenzene and Its Analogs

Regioselective Iodination Strategies

Regioselective iodination is crucial for the synthesis of specifically substituted aromatic compounds. The following subsections detail various strategies to introduce an iodine atom onto a difluorinated benzene (B151609) ring with high selectivity.

Direct Iodination of Difluorinated Precursors

Direct iodination of difluorinated aromatic precursors offers a straightforward route to 1,3-difluoro-5-iodobenzene. This approach typically involves the use of an iodinating agent in the presence of an activating reagent to enhance the electrophilicity of iodine.

One common iodinating agent is N-iodosuccinimide (NIS). organic-chemistry.org In combination with a strong acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, NIS can effectively iodinate a range of aromatic compounds. researchgate.netdiva-portal.orgcolab.ws For electron-rich aromatics, the reaction can proceed even with catalytic amounts of acid. organic-chemistry.org The reaction of 1,3-difluorobenzene (B1663923) with NIS in pure trifluoroacetic acid provides a time-efficient method for producing mono-iodinated products at room temperature. diva-portal.org

Another approach involves the use of elemental iodine activated by an oxidizing agent. A combination of elemental iodine and Selectfluor® (F-TEDA-BF4) has been shown to be effective for the iodination of benzene derivatives. organic-chemistry.org This system allows for the progressive introduction of iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org Hydrogen peroxide can also be used as an oxidant in conjunction with iodine, sometimes supported on a solid phase like polyvinylpyrrolidone (B124986) (PVP-H2O2), to facilitate the iodination of activated aromatic compounds. researchgate.net Research has also explored the use of iodine with hydrogen peroxide in water, providing a greener alternative for the synthesis of iodinated aromatic and heteroaromatic compounds. semanticscholar.orgresearchgate.netmdpi.com

The regioselectivity of these direct iodination reactions is governed by the directing effects of the fluorine substituents on the benzene ring. In 1,3-difluorobenzene, the fluorine atoms are meta-directing and deactivating. However, the position C5 is the most activated position for electrophilic substitution, leading to the preferential formation of this compound.

| Precursor | Iodinating Agent/System | Solvent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Difluorobenzene | NIS | Trifluoroacetic acid | This compound | Good | diva-portal.org |

| Activated Aromatics | NIS | Acetonitrile/cat. Trifluoroacetic acid | Iodinated Aromatics | Excellent | organic-chemistry.org |

| Deactivated Aromatics | NIS | Sulfuric acid | Iodinated Aromatics | Good | researchgate.net |

| Alkyl Substituted Benzenes | Iodine/Selectfluor® | - | Iodinated Alkylbenzenes | High | organic-chemistry.org |

| Phenol (B47542) | Iodine/Hydrogen Peroxide | Water | 2,4,6-Triiodophenol | 83% | semanticscholar.org |

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange, particularly the conversion of aryl bromides or chlorides to aryl iodides, is a powerful tool in organic synthesis. This transformation, often referred to as an aromatic Finkelstein reaction, can be catalyzed by transition metals, with copper being a notable example. frontiersin.org

A mild and general copper(I)-catalyzed conversion of aryl bromides to aryl iodides has been developed. organic-chemistry.orgmdma.chacs.org This method typically employs a catalytic amount of copper(I) iodide (CuI) in the presence of a diamine ligand, such as (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine, and sodium iodide (NaI) as the iodine source. frontiersin.org The reaction proceeds efficiently in solvents like dioxane at elevated temperatures. frontiersin.orgmdma.ch This protocol is compatible with a wide range of functional groups, including those containing N-H bonds like sulfonamides, amides, and indoles. organic-chemistry.orgresearchgate.net

The choice of ligand, solvent, and halide salt significantly influences both the reaction rate and the equilibrium conversion of the aryl bromide. acs.orgresearchgate.net For instance, using NaI in dioxane, n-butanol, or n-pentanol often yields the best results. acs.org The reaction is also sensitive to steric hindrance on the aryl bromide. mdma.ch This methodology can be extended to the synthesis of vinyl iodides from vinyl bromides. organic-chemistry.org

While this method is broadly applicable, its direct application to the synthesis of this compound would start from 1-bromo-3,5-difluorobenzene. The efficiency of this specific transformation would depend on the general reactivity trends observed for other aryl bromides under these conditions.

| Substrate | Catalyst System | Iodine Source | Solvent | Temperature | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | 5 mol % CuI, 10 mol % 1,2- or 1,3-diamine ligand | 2 equiv. NaI | Dioxane | 110 °C | Aryl Iodide | ~99% conversion | organic-chemistry.orgmdma.ch |

| Heteroaryl Bromide | CuI/diamine ligand | NaI | Dioxane | 110 °C | Heteroaryl Iodide | Good | mdma.ch |

| Vinyl Bromide | CuI/diamine ligand | NaI | Dioxane | 110 °C | Vinyl Iodide | Good | organic-chemistry.org |

| Aryl Bromide with -COOH | CuI/diamine ligand | NaI | Dioxane (with hexamethyldisilazane) | 110 °C | Aryl Iodide with -COOH | Good | mdma.ch |

Lithiation-Mediated Iodination Protocols

Lithiation-mediated iodination provides a highly regioselective method for the synthesis of aryl iodides. This strategy involves the deprotonation of an aromatic ring with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an iodine source.

The fluorine atoms in 1,3-difluorobenzene direct the lithiation to the C2 position, between the two fluorine atoms. However, to achieve iodination at the C5 position, a different precursor is required. For instance, starting with 1,3-difluoro-4,6-dihalobenzenes, lithiation with lithium diisopropylamide (LDA) followed by iodination has been shown to produce pentahalobenzenes in excellent yields. vanderbilt.edu

The choice of the organolithium reagent and solvent is critical for the success of these reactions. n-Butyllithium is a widely used strong base for such transformations. wikipedia.org The stability of organolithium reagents in ethereal solvents like tetrahydrofuran (B95107) (THF) is temperature-dependent, with decomposition occurring at higher temperatures. wikipedia.orgosi.lv Therefore, these reactions are typically carried out at low temperatures, such as -78 °C. wikipedia.org The addition of ligands like tetramethylethylenediamine (TMEDA) can accelerate the metalation by breaking up the aggregates of the organolithium reagent. wikipedia.org

For substrates with multiple potential lithiation sites, the regioselectivity is often governed by a combination of electronic and steric factors. core.ac.uk In some cases, the initially formed lithiated species can be under kinetic control and may not isomerize, even to a thermodynamically more stable product. core.ac.uk

| Precursor | Lithiation Reagent | Solvent/Additive | Temperature | Iodine Source | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1,3-Dibromo-4,6-difluorobenzene | LDA | THF | -78 °C | Iodine | 1,3-Dibromo-2,4-difluoro-6-iodobenzene | >95% | vanderbilt.edu |

| 1,3-Dichloro-4,6-difluorobenzene | LDA | THF | -78 °C | Iodine | 1,3-Dichloro-2,4-difluoro-6-iodobenzene | 97% | vanderbilt.edu |

| Aromatic with Directing Group | n-BuLi | Ether or Hexane | Low Temp | Electrophile (e.g., I₂) | ortho-Substituted Aromatic | High | core.ac.uk |

| 1,2-Difluorobenzene derivatives | n-BuLi | THF | -45 to -55 °C | Electrophile (e.g., I₂) | Substituted 1,2-difluorobenzenes | - | google.com |

Fluorination Methodologies Incorporating Iodine Functionality

The introduction of fluorine atoms into molecules containing iodine can be achieved through various methods. These strategies are valuable for synthesizing complex fluorinated molecules where the iodine can serve as a handle for further functionalization.

Hypervalent Iodine Reagent-Mediated Fluorination

Hypervalent iodine(III) compounds have emerged as important reagents for fluorination reactions. nih.govacs.org These reagents can be synthesized by two general methods: the fluorination of an iodoarene with a fluorinating agent or the ligand exchange between a hypervalent iodine compound and a fluoride (B91410) source. nih.govacs.org

(Difluoroiodo)arenes are a class of hypervalent iodine(III) fluorides that can be used for fluorination. nih.gov More recently, hypervalent iodine(V) fluorides have been prepared using mild and efficient routes involving Selectfluor®. beilstein-journals.orgnih.govbohrium.com These reagents have shown promise in fluorination reactions. For example, a bicyclic difluoro(aryl)-λ⁵-iodane was synthesized in good yield using Selectfluor®. beilstein-journals.org

The fluorination can also be achieved by the in situ formation of a reactive fluoroiodine(III) species from the treatment of a fluorine-free hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), with a fluorine source like hydrogen fluoride-pyridine (HF·Py). arkat-usa.org This approach has been used for the nucleophilic fluorination of anilines. arkat-usa.org

Selectfluor® is a versatile electrophilic fluorinating agent that can be used in various transformations. organic-chemistry.org It can be used to prepare hypervalent iodine(V) fluorides from iodoarenes, which can then act as fluorinating agents. beilstein-journals.org

| Substrate | Fluorinating System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodoarenes | Selectfluor® | Acetonitrile, 40 °C, 24 h | Difluoro(aryl)-λ⁵-iodanes | 72-90% | beilstein-journals.org |

| para-Substituted Aniline | Iodoarene/HF·Py | - | para-Fluorinated Aniline | - | arkat-usa.org |

| 2'-Iodoacetophenone | Selectfluor® | Room Temperature | Methyl(trifluoromethyl)fluoroiodane | 68% | beilstein-journals.orgbeilstein-journals.org |

| Methyl 2-iodobenzoate (B1229623) derivative | Selectfluor® | - | Bis(trifluoromethyl)fluoroiodane | 72% | beilstein-journals.orgbeilstein-journals.org |

Diastereoselective Difluorination Approaches Utilizing Allied Reagents

The 1,2-difluorination of alkenes is a valuable transformation for the synthesis of vicinal difluorides. A catalytic, diastereoselective approach has been developed that utilizes a nucleophilic fluoride source, an oxidant, and an aryl iodide catalyst. acs.orgnih.gov This method is applicable to a broad range of alkenes. nih.govbohrium.com

The proposed catalytic cycle involves the oxidation of the aryl iodide to a reactive iodoarene difluoride, which then reacts with the alkene in a stereospecific manner. nih.gov The reaction typically employs HF-pyridine as the fluoride source and m-chloroperbenzoic acid (mCPBA) as the oxidant. nih.gov The diastereoselectivity of the reaction is generally high, and for alkenes with neighboring Lewis basic functionality, anchimeric assistance pathways are implicated in the observed stereoinduction. acs.orgnih.gov

This methodology allows for the incorporation of two fluorine atoms across a double bond in a molecule that may already contain an iodine atom on an aromatic ring, which serves as the catalyst. This highlights the synergy between iodine and fluorine chemistry in the synthesis of complex organofluorine compounds.

| Alkene Substrate | Aryl Iodide Catalyst | Fluoride Source/Oxidant | Product | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| Styrene | 4-Iodanisole | HF-Pyridine/mCPBA | (1,2-Difluoroethyl)benzene | 75% | - | nih.gov |

| trans-β-Methylstyrene | 4-Iodanisole | HF-Pyridine/mCPBA | (1R,2R)-1,2-Difluoro-1-phenylpropane | 70% | >20:1 | nih.gov |

| Indene | 4-Iodanisole | HF-Pyridine/mCPBA | cis-1,2-Difluoroindane | 85% | >20:1 | nih.gov |

| Allyl benzene derivative | Aryl iodide | HF-Pyridine/mCPBA | 1,2-Difluorinated product | Good | - | nih.gov |

Multi-Component and Tandem Synthesis of this compound Scaffolds

While traditional multi-step syntheses provide reliable routes to this compound and its analogs, contemporary organic synthesis increasingly favors multi-component and tandem (or cascade) reactions. These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity by combining multiple bond-forming events in a single pot.

One notable one-pot synthesis of this compound starts from 3,5-difluorophenylboronic acid. This method utilizes a copper (II) nitrate (B79036) trihydrate catalyst and iodine in acetonitrile. The reaction proceeds efficiently, and upon completion, the product is extracted with dichloromethane. chemicalbook.com

A multi-step, yet streamlined, synthesis of related polyhalogenated aromatic compounds begins with 3,5-difluoroaniline (B1215098). This precursor undergoes iodination under mild conditions to yield 3,5-difluoro-4-iodoaniline (B74690) in nearly quantitative yield. Subsequent halogenation reactions can then be performed on this intermediate. For instance, dibromination using N-bromosuccinimide (NBS) is highly chemoselective. It is crucial to add the NBS portionwise at ambient temperature to achieve high selectivity. vanderbilt.edu

While a direct multi-component reaction involving three or more simple starting materials to form the this compound core in a single step is not extensively documented in readily available literature, the principles of such reactions are being applied to the synthesis of other highly substituted aromatic rings. These often involve a cascade of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. The development of a true multi-component synthesis for this compound remains a compelling goal for synthetic chemists.

| Starting Material | Reagents | Catalyst | Product | Key Features |

| 3,5-Difluorophenylboronic acid | I₂ | Cu(NO₃)₂·3H₂O | This compound | One-pot synthesis |

| 3,5-Difluoroaniline | I₂ | 3,5-Difluoro-4-iodoaniline | High yield, mild conditions | |

| 3,5-Difluoro-4-iodoaniline | N-Bromosuccinimide (NBS) | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | Chemoselective bromination |

Scalability and Industrial Synthesis Considerations for this compound Production

The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges and considerations. For the production of this compound, factors such as cost of starting materials, reagent handling, reaction conditions, purification, and waste management become paramount.

The synthesis of fluorinated aromatic compounds on an industrial scale often relies on well-established methods like the Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. Another common industrial method is the halogen exchange (HALEX) process, where chloro- or bromo-aromatics are converted to their fluoro-analogs using a fluoride source like potassium fluoride. While these are general methods, their application to the specific synthesis of this compound would require careful optimization to ensure high yield and purity.

For the specific synthesis of this compound, a scalable route might involve the diazotization of 3,5-difluoroaniline followed by a Sandmeyer-type reaction with an iodide source. The handling of potentially hazardous reagents and intermediates, such as diazonium salts, would require specialized equipment and stringent safety protocols in an industrial setting.

Purification is another critical aspect of large-scale production. While laboratory-scale purification often relies on column chromatography, this is generally not economically viable for bulk manufacturing. Industrial purification methods such as distillation, crystallization, and extraction would need to be developed and optimized for this compound.

| Consideration | Industrial Application for this compound Production |

| Synthetic Route | Diazotization of 3,5-difluoroaniline followed by Sandmeyer reaction with an iodide source. |

| Reagent Handling | Specialized equipment for handling potentially hazardous diazonium salts. |

| Purification | Optimization of distillation, crystallization, or extraction methods. |

| Cost-Effectiveness | Development of catalytic processes, use of continuous flow reactors, and efficient waste management. |

Elucidating Reactivity and Mechanistic Pathways of 1,3 Difluoro 5 Iodobenzene

Exploration of Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in 1,3-difluoro-5-iodobenzene is the primary site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This selective reactivity allows for the introduction of a wide array of functional groups onto the aromatic core, making it a valuable building block in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and reactions such as the Suzuki, Sonogashira, and Heck couplings are powerful tools for forming new carbon-carbon bonds. In the context of this compound, these reactions proceed selectively at the C-I bond.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is widely used for the synthesis of biaryl compounds. organic-chemistry.orgnih.gov For this compound, a typical reaction would involve its coupling with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of ligands, base, and solvent system is crucial for achieving high yields and preventing side reactions.

The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne. nih.govsemanticscholar.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. semanticscholar.org The reactivity of aryl iodides is generally higher than that of bromides or chlorides, making this compound an excellent substrate for this transformation. nih.gov The reaction proceeds selectively at the C-I bond, leaving the C-F bonds intact.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.org While less commonly reported with this compound specifically, the general principles of the Heck reaction suggest that the C-I bond would be the reactive site. The reaction mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by insertion of the alkene and subsequent β-hydride elimination. rsc.org

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the interactive table below.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Biaryl |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | Aryl alkyne |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Substituted alkene |

Copper-Mediated Coupling Processes

Copper-mediated reactions, particularly the Ullmann condensation, offer a classical yet effective method for forming carbon-heteroatom and carbon-carbon bonds. nih.gov The Ullmann reaction typically involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, at elevated temperatures. nih.gov For this compound, these reactions would selectively occur at the C-I bond. Modern variations of the Ullmann reaction often utilize ligands to facilitate the coupling under milder conditions.

The Ullmann condensation for the formation of diaryl ethers, for instance, would involve the reaction of this compound with a phenol (B47542) in the presence of a copper catalyst and a base. nih.gov Similarly, coupling with amines (Goldberg reaction) or thiols can be achieved.

| Coupling Reaction | Nucleophile | Catalyst | Base | Solvent | Product Type |

| Ullmann Ether Synthesis | Phenol | CuI | K₂CO₃ | Pyridine | Diaryl ether |

| Goldberg Reaction | Aniline | CuI | K₂CO₃ | DMF | Diaryl amine |

Other Transition-Metal Catalyzed Transformations

Besides palladium and copper, other transition metals like nickel and rhodium can also catalyze cross-coupling and C-H functionalization reactions. Nickel catalysts are often a more economical alternative to palladium and can exhibit unique reactivity. rsc.org For instance, nickel-catalyzed amination reactions of aryl halides provide an alternative to the Buchwald-Hartwig amination. rsc.orgsci-hub.se

Rhodium-catalyzed C-H functionalization represents a powerful strategy for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. researchgate.netnih.govrsc.orgmdpi.com While specific examples with this compound are not extensively documented, the principles of these reactions suggest potential for novel transformations, where the iodine and fluorine substituents could influence the regioselectivity of the C-H activation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com The presence of two strongly electron-withdrawing fluorine atoms in this compound activates the ring towards nucleophilic attack.

Chemoselective Displacement of Fluorine Atoms

In SNAr reactions of polyhalogenated benzenes, the leaving group ability often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the mechanism of the reaction. nih.gov The rate-determining step is typically the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com The high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens, thus accelerating the reaction. masterorganicchemistry.com

In this compound, a nucleophile will preferentially attack a carbon atom bearing a fluorine atom. The two fluorine atoms are electronically equivalent, so a mono-substitution will lead to a single product. The reaction with a strong nucleophile, such as sodium methoxide, would yield 1-fluoro-3-iodo-5-methoxybenzene.

Influence of Iodine on Nucleophilic Attack

The iodine atom in this compound plays a significant role in the SNAr reactivity, primarily through its electronic and steric effects. While iodine is less electronegative than fluorine, it is more polarizable. Computationally, the regioselectivity of nucleophilic attack on polyhalogenated aromatics can be predicted by analyzing the stability of the possible Meisenheimer intermediates. researchgate.net

Theoretical studies on related polyhalogenated systems can provide insights. For instance, in reactions of 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net By analogy, the weakly electron-withdrawing iodine atom in this compound would be expected to have a modest electronic influence on the positions of nucleophilic attack, which are primarily activated by the two fluorine atoms. The primary factor determining the site of substitution remains the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate.

| Nucleophile | Expected Major Product | Rationale |

| Sodium methoxide | 1-fluoro-3-iodo-5-methoxybenzene | Fluorine is a better leaving group in SNAr due to stabilization of the Meisenheimer complex. |

| Piperidine | 1-(3-fluoro-5-iodophenyl)piperidine | Similar to alkoxides, amines will preferentially displace a fluorine atom. |

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its halogen substituents. Both fluorine and iodine are deactivating groups due to their inductive electron-withdrawing effects, which reduce the nucleophilicity of the benzene (B151609) ring. However, they are also ortho-, para-directing because of their ability to donate lone-pair electrons through resonance, stabilizing the arenium ion intermediate.

In this compound, the directing effects of the three halogen atoms must be considered. The two fluorine atoms strongly direct incoming electrophiles to their ortho and para positions. The iodine atom also directs ortho and para. The positions ortho to the fluorine atoms (C2 and C6) and para to one fluorine and ortho to the other (C4) are activated. The C2 and C6 positions are equivalent. The position ortho to the iodine atom is C4 and C6. Therefore, substitution is most likely to occur at the C2, C4, and C6 positions. The fluorine atom is a stronger directing group than iodine. The position between the two fluorine atoms (C2) is sterically hindered. Therefore, electrophilic substitution is predicted to occur primarily at the C4 and C6 positions, which are ortho to one fluorine and para to the other, as well as ortho to the iodine.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring's π-electrons attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific regiochemical outcomes for this compound would depend on the specific reaction conditions and the nature of the electrophile.

Oxidative Transformations and Radical Chemistry Involving this compound

Hypervalent Iodine Oxidation Chemistry

Aryl iodides, including this compound, are precursors to hypervalent iodine compounds, which are valuable oxidizing agents in organic synthesis. acs.org These reagents are characterized by an iodine atom in a higher oxidation state, typically +3 (iodinanes) or +5 (periodinanes). princeton.edu The reactivity of these compounds stems from the favorable reduction of the hypervalent iodine to its monovalent state. princeton.edu

The synthesis of hypervalent iodine(III) reagents from this compound can be achieved through oxidation. For instance, reacting an iodoarene with AgF₂ can yield the corresponding (difluoroiodo)arene. nih.gov The general structure of these iodine(III) derivatives (ArIX₂) is a trigonal bipyramid, with the electronegative ligands occupying the axial positions. acs.org

These reagents can participate in a wide array of transformations, including the oxidation of alcohols, oxidative cleavage of diols, and halogenations. scripps.eduorganic-chemistry.org The electron-withdrawing fluorine atoms on the benzene ring of this compound would enhance the electrophilicity and oxidizing power of the corresponding hypervalent iodine species.

Oxidative Carbon-Carbon Bond Activation in Analogous Systems

Aryl iodides serve as effective catalysts in oxidative C-C bond activation reactions, particularly in the functionalization of strained ring systems like cyclopropanes. nih.govnih.gov This strategy allows for the 1,3-difunctionalization of cyclopropanes. nih.gov While direct studies on this compound in this specific context are not detailed, the chemistry of analogous aryl iodides provides a strong precedent.

In these reactions, an aryl iodide catalyst is oxidized in situ to a hypervalent iodine(III) species. This electrophilic iodine(III) complex activates the C-C bond of the cyclopropane, leading to ring-opening and the incorporation of two nucleophiles in a 1,3-relationship. nih.gov This methodology has been successfully applied to synthesize 1,3-difluorides, 1,3-diols, 1,3-amino alcohols, and other 1,3-difunctionalized products. nih.govnih.gov The presence of fluorine atoms on the aryl iodide catalyst can influence its reactivity and selectivity.

Metalation and Directed Ortho Metalation (DoM) Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

Halogens, particularly fluorine, can function as moderate directing groups in DoM. organic-chemistry.org For this compound, the fluorine atoms can direct lithiation to the C2 position, which is situated between them. The reaction involves the coordination of the organolithium reagent to the fluorine's lone pair, which increases the acidity of the adjacent ortho-proton, facilitating its abstraction. wikipedia.orgyoutube.com

The general sequence for a DoM reaction is as follows:

Coordination of the alkyllithium base to the directing group.

Deprotonation at the ortho position to form an aryllithium species. wikipedia.org

Reaction with an electrophile to introduce a new substituent.

This strategy allows for the synthesis of highly substituted difluorobenzene derivatives that would be difficult to access through classical electrophilic aromatic substitution.

Halogen Migration and Rearrangement Processes (Halogen "Dance")

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. clockss.org This rearrangement typically occurs when a haloaromatic compound is treated with a strong base, such as lithium diisopropylamide (LDA), leading to the formation of a thermodynamically more stable organometallic intermediate. clockss.orgresearchgate.net

Grignard Reagent Formation and Reactivity

Grignard reagents are highly versatile organometallic compounds formed by the reaction of an organic halide with magnesium metal. wikipedia.org this compound can be converted to its corresponding Grignard reagent, 1,3-difluoro-5-iodophenylmagnesium, by reacting it with magnesium turnings in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemicalbook.com

Formation Reaction: C₆H₃F₂I + Mg → C₆H₃F₂MgI

The formation process involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents like water. mnstate.edu The magnesium metal surface often needs to be activated to initiate the reaction, which can be achieved by adding a small amount of iodine or using mechanical methods. wikipedia.orgadichemistry.com

The resulting Grignard reagent, (3,5-difluorophenyl)magnesium iodide, is a potent nucleophile and a strong base. mnstate.edu It can react with a wide variety of electrophiles, making it a valuable intermediate in organic synthesis.

| Reactant/Electrophile | Product Type | General Reaction |

|---|---|---|

| Water (H₂O) | Arene (Protonolysis) | C₆H₃F₂MgI + H₂O → C₆H₄F₂ + Mg(OH)I |

| Carbon Dioxide (CO₂) | Carboxylic Acid | 1. C₆H₃F₂MgI + CO₂ → C₆H₃F₂CO₂MgI 2. C₆H₃F₂CO₂MgI + H₃O⁺ → C₆H₃F₂COOH |

| Aldehydes (e.g., Formaldehyde) | Primary Alcohol | 1. C₆H₃F₂MgI + CH₂O → C₆H₃F₂CH₂OMgI 2. C₆H₃F₂CH₂OMgI + H₃O⁺ → C₆H₃F₂CH₂OH |

| Ketones | Tertiary Alcohol | 1. C₆H₃F₂MgI + R₂C=O → C₆H₃F₂(R₂)₂COMgI 2. C₆H₃F₂(R₂)₂COMgI + H₃O⁺ → C₆H₃F₂(R₂)₂COH |

| Esters | Tertiary Alcohol (with two identical groups from Grignard) | 1. C₆H₃F₂MgI + RCOOR' → C₆H₃F₂COR + R'OMgI 2. C₆H₃F₂COR + C₆H₃F₂MgI → (C₆H₃F₂)₂RCOMgI 3. (C₆H₃F₂)₂RCOMgI + H₃O⁺ → (C₆H₃F₂)₂RCOH |

Applications of 1,3 Difluoro 5 Iodobenzene in Specialized Chemical Fields

Role as a Precursor in Pharmaceutical Development

In the pharmaceutical industry, 1,3-Difluoro-5-iodobenzene serves as a key intermediate in the synthesis of a variety of therapeutic agents. chemimpex.com The specific arrangement of its atoms allows medicinal chemists to construct complex molecular architectures necessary for biological activity.

Synthesis of Anti-Cancer Agents and Other Therapeutic Drugs

The development of novel pharmaceuticals, particularly anti-cancer agents, often relies on the use of specialized chemical intermediates like this compound. chemimpex.com It is a foundational component for creating targeted therapies, including kinase inhibitors, which are designed to interfere with the signaling pathways that control cancer cell growth and proliferation. ed.ac.uk

For instance, the structural motif of a difluorophenyl group is found in advanced pan-BCR-ABL inhibitors, which are designed to combat chronic myeloid leukemia (CML), including strains resistant to earlier treatments. One such potent inhibitor, AKE-72, features a complex structure that includes this difluorinated ring, highlighting the role of precursors like this compound in its synthesis. nih.gov The compound's utility stems from the reactivity of the carbon-iodine bond, which allows for the attachment of other molecular fragments through coupling reactions, while the fluorine atoms enhance the molecule's therapeutic properties.

Research Findings on Related Anti-Cancer Agents

| Therapeutic Target | Compound Class | Significance |

|---|---|---|

| BCR-ABL Kinase | Diayrlamide 3-aminoindazoles (e.g., AKE-72) | Effective against treatment-resistant chronic myeloid leukemia (CML), including the T315I mutation. nih.gov |

| Tubulin | 1,4-Benzodioxines | Inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. nih.gov |

Impact on Lipophilicity and Biological Activity in Drug Design

The incorporation of fluorine atoms into a drug candidate is a strategic decision in medicinal chemistry to fine-tune its physicochemical properties. The fluorine atoms in this compound can impart desirable characteristics, such as increased lipophilicity and improved biological activity, to the final pharmaceutical product. chemimpex.com

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). By adding a difluorophenyl group derived from this compound, chemists can enhance a molecule's ability to cross cellular membranes and interact with its biological target. This modification can lead to greater potency and efficacy. Furthermore, fluorine can form strong bonds and alter the electronic properties of a molecule, which can lead to more favorable interactions with protein targets and block unwanted metabolic pathways.

Development of Agrochemicals

The utility of this compound extends to the agrochemical industry, where it is used in organic synthesis to create complex molecules for crop protection. chemimpex.com The introduction of fluorine into pesticides is a well-established strategy to enhance their efficacy and stability. jmu.edubohrium.com

Fluorinated fungicides, for example, often function by inhibiting sterol biosynthesis in fungi, a critical process for maintaining their cell membrane integrity. jmu.edu The difluorophenyl moiety, which can be introduced using this compound, is a key structural feature in some modern agrochemicals. One example is the fungicide Ipflufenoquin (MTI-446), which contains a difluorophenyl group and is used to protect crops from various fungal diseases. google.com

Contributions to Advanced Materials Science

In the field of materials science, this compound is employed in the production of high-performance materials, including polymers, coatings, and liquid crystals. chemimpex.com Its unique combination of fluorine and iodine atoms allows for the engineering of materials with specific, enhanced properties.

Engineering of Polymers and Coatings

This compound is a valuable building block for creating advanced polymers and coatings with enhanced durability and chemical resistance. chemimpex.com The carbon-iodine bond provides a reactive site for polymerization reactions, such as palladium-catalyzed cross-coupling, which can be used to synthesize fluorinated monomers like fluorostyrenes. researchgate.net

These monomers can then be polymerized to create fluoropolymers. The presence of fluorine atoms in the polymer backbone imparts several desirable properties, including high thermal stability, resistance to chemical degradation, and low surface energy (hydrophobicity). These characteristics make the resulting materials suitable for demanding applications, such as specialty coatings for aerospace, non-stick surfaces, and durable membranes.

Fabrication of Liquid Crystals and Electronic Devices

This compound is classified as a building block for liquid crystals (LCs). tcichemicals.com Fluorinated compounds are widely used in the liquid crystal display (LCD) industry because the high electronegativity of fluorine can significantly alter the dielectric anisotropy and other electro-optical properties of the LC mixture. biointerfaceresearch.com The introduction of a difluorophenyl group can help optimize the performance characteristics of LCDs, such as their switching times and viewing angles.

Furthermore, the distinctive electronic properties of this compound make it valuable in the development of other electronic devices, such as Organic Light Emitting Diodes (OLEDs). chemimpex.com The difluorophenyl unit is incorporated into molecules used in OLEDs to help tune their energy levels, which is crucial for achieving efficient and stable light emission. nih.gov

Properties of this compound Relevant to Material Science

| Property | Description | Application Relevance |

|---|---|---|

| Reactive C-I Bond | The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an ideal site for cross-coupling reactions. | Enables the synthesis of complex monomers for polymers and liquid crystals. |

| Difluoro-Substituted Ring | The two fluorine atoms modify the electronic distribution of the benzene (B151609) ring and are highly stable. | Imparts thermal stability, chemical resistance, and specific electro-optical properties (e.g., dielectric anisotropy) to the final material. chemimpex.combiointerfaceresearch.com |

| Molecular Shape | The rigid aromatic core serves as a foundational structure for linear or disc-shaped molecules. | Essential for the formation of ordered phases in liquid crystals and for charge transport in organic electronics. beilstein-journals.org |

Development of Sensors and Functional Materials

The distinct electronic properties of the 3,5-difluorophenyl moiety make this compound a crucial precursor in the synthesis of advanced functional materials, particularly liquid crystals and specialized polymers. chemimpex.com The introduction of lateral fluorine substituents into the core of liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties. biointerfaceresearch.combeilstein-journals.org

In the synthesis of liquid crystals, this compound can be used to introduce the 1,3-difluorobenzene (B1663923) unit into the rigid core of the final molecule. This structural modification can influence key characteristics such as:

Phase Behavior: Fluorine substitution can affect intermolecular interactions, leading to the formation of different liquid crystalline phases (e.g., nematic, smectic) and influencing the temperature range over which these phases are stable. colorado.edu

Viscoelastic Properties: Changes in molecular shape and polarity resulting from fluorination can impact the viscosity and response time of the liquid crystal material. beilstein-journals.org

Researchers have synthesized a variety of fluorinated liquid crystals where the core aromatic structures are modified to achieve specific performance targets. biointerfaceresearch.comrsc.org While the synthetic pathways are diverse, this compound serves as a key starting material for creating molecules with a central 3,5-difluorophenyl group, which is then elaborated through reactions at the iodo position to build the final complex structure.

Furthermore, this compound is employed in creating advanced polymers. chemimpex.com Its incorporation into polymer backbones or as a functional side group can enhance thermal stability, chemical resistance, and hydrophobicity, properties that are highly desirable in materials designed for sensors or durable coatings. chemimpex.comresearchgate.net The reactivity of the C-I bond allows for its polymerization or grafting onto other polymer chains via coupling chemistries.

Utilization in Fine Chemicals and Specialty Organic Synthesis

This compound is a highly versatile building block in organic synthesis, enabling the creation of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from the orthogonal reactivity of the iodine and fluorine substituents. The iodine atom provides a reactive site for constructing new carbon-carbon and carbon-heteroatom bonds, while the fluorine atoms are typically retained in the final product to confer specific properties. chemimpex.com

One fundamental application is in the formation of organometallic reagents. It reacts with magnesium to form the corresponding Grignard reagent, 3,5-difluorophenylmagnesium iodide. This nucleophilic reagent is used to introduce the 3,5-difluorophenyl group into various molecules, such as in the synthesis of tris(3,5-difluorophenyl)methanol. chemicalbook.com

Perhaps its most widespread application is in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making it an ideal substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings under relatively mild conditions. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs this compound with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. This is a powerful method for synthesizing precursors to complex pharmaceuticals and functional materials. organic-chemistry.orgharvard.edu

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an arylalkyne. wikipedia.orggold-chemistry.org These products are important intermediates in the synthesis of natural products, polymers, and potential anticancer agents. gold-chemistry.org The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for more efficient coupling at lower temperatures. wikipedia.org

The incorporation of the 3,5-difluorophenyl moiety is particularly significant in the development of bioactive molecules, including potential anticancer drugs. mdpi.comnih.gov Fluorine substitution can enhance binding affinity to target proteins, block metabolic degradation at specific sites, and improve cell membrane permeability.

The table below summarizes key synthetic applications of this compound.

| Reaction Type | Reagent/Catalyst System | Product Class | Significance |

| Grignard Reaction | Mg turnings | Organomagnesium Reagents | Introduction of the 3,5-difluorophenyl nucleophile |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3,5-Difluorobiphenyls and derivatives | C-C bond formation for biaryl synthesis |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 3,5-Difluorophenylalkynes | C-C bond formation for arylalkyne synthesis |

Application as an Analytical Standard in Chemical Metrology

In chemical metrology, the use of high-purity, well-characterized reference materials is fundamental for ensuring the accuracy, reliability, and comparability of measurement results. eurachem.org An analytical standard should be chemically stable, non-volatile, and possess a unique signal that can be clearly resolved from other components in a mixture. This compound, when produced in high purity (e.g., >98%), serves as a valuable reference material in various analytical techniques. tcichemicals.com

Its primary application in this area is as an internal standard for chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). chemimpex.comnih.gov An internal standard is a known amount of a compound added to an unknown sample to facilitate quantitative analysis. The ideal internal standard has similar chemical and physical properties to the analyte but is chromatographically separable. nih.gov Due to its halogenated and aromatic nature, this compound is particularly suitable for the analysis of other halogenated aromatic compounds, such as pesticides, pollutants, or pharmaceutical intermediates. Its distinct mass spectrum, characterized by the isotopic pattern of iodine, and its specific retention time allow for unambiguous identification and quantification.

The principles of metrological traceability require that the assigned purity value of a standard is linked to a recognized reference, such as those provided by a National Metrology Institute (NMI) like NIST. eurachem.orgnist.gov For this compound to be used as a primary or certified reference material, its purity would be determined using definitive methods, and its value would be part of an unbroken chain of calibrations.

Furthermore, its structure lends itself to use in Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. nih.gov The presence of protons and fluorine atoms allows for its potential use as a standard in both ¹H NMR and ¹⁹F NMR. In qNMR, the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the concentration of an analyte by comparing the integral of its signal to that of a certified reference material. nih.gov The simple and well-resolved signals in the ¹H NMR spectrum of this compound make it a candidate for such applications, provided it is of certified purity and concentration.

| Analytical Technique | Application | Key Properties |

| Gas Chromatography (GC) | Internal Standard | Unique retention time, thermal stability |

| Mass Spectrometry (MS) | Internal Standard | Distinct mass spectrum and isotopic pattern |

| Quantitative NMR (qNMR) | Reference Standard | High purity, clear signals in ¹H and ¹⁹F spectra |

Spectroscopic Characterization and Computational Insights into 1,3 Difluoro 5 Iodobenzene

Advanced Spectroscopic Analyses

Advanced spectroscopic techniques provide a window into the molecular structure, bonding, and dynamics of 1,3-Difluoro-5-iodobenzene. Each method offers complementary information, culminating in a comprehensive structural and electronic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be the simplest, showing two distinct signals corresponding to the two types of aromatic protons. The proton at the C2 position (H-2), situated between the two fluorine atoms, would appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons at the C4 and C6 positions (H-4/H-6) are chemically equivalent and would appear as a doublet of doublets, coupling to the adjacent fluorine atom and the more distant fluorine atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display four signals for the six carbon atoms due to molecular symmetry. The carbon atoms directly bonded to fluorine (C-1/C-3) would exhibit large carbon-fluorine coupling constants (¹JCF). The carbon bonded to iodine (C-5) would show a smaller chemical shift compared to the others due to the heavy atom effect of iodine. The remaining carbon signals (C-2, C-4/C-6) would also show coupling to the fluorine atoms (²JCF, ³JCF). While specific experimental data is not readily available in public literature, analysis of closely related compounds such as 2,6-dichloro-3,5-difluoro-4-iodoaniline reveals characteristic chemical shifts and coupling constants that inform the expected values for the title compound. vanderbilt.edu

¹⁹F NMR: The fluorine NMR spectrum provides direct insight into the electronic environment of the fluorine atoms. As the two fluorine atoms in this compound are chemically equivalent, a single signal is expected. This signal would appear as a triplet due to coupling with the two neighboring protons (H-2 and H-4/H-6). The chemical shift would be in the typical range for aryl fluorides. vanderbilt.edu

Table 1: Predicted NMR Spectroscopic Data for this compound This table is predictive and based on established principles of NMR spectroscopy and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | ~6.8-7.2 | t (triplet) | ³JHF ≈ 8-10 |

| ¹H | H-4, H-6 | ~7.3-7.6 | dd (doublet of doublets) | ³JHF ≈ 6-8, ⁵JHF ≈ 2-3 |

| ¹³C | C-1, C-3 | ~160-165 | d (doublet) | ¹JCF ≈ 240-250 |

| ¹³C | C-5 | ~90-95 | t (triplet) | ³JCF ≈ 3-5 |

| ¹³C | C-2 | ~110-115 | t (triplet) | ²JCF ≈ 20-25 |

| ¹³C | C-4, C-6 | ~120-125 | dd (doublet of doublets) | ²JCF ≈ 15-20, ⁴JCF ≈ 3-5 |

| ¹⁹F | F-1, F-3 | ~ -105 to -115 | t (triplet) | ³JFH ≈ 8-10 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. For this compound, a non-linear molecule with 12 atoms, there are 3N-6 = 30 fundamental vibrational modes. nih.gov These modes can be assigned to specific bond stretches, bends, and ring deformations.

C-H Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. crystallography.net The C-H in-plane and out-of-plane bending vibrations are expected in the ranges of 1300-1000 cm⁻¹ and 1000-700 cm⁻¹, respectively. crystallography.net

C-C Vibrations: The aromatic ring C-C stretching vibrations give rise to a series of characteristic bands, typically between 1620 cm⁻¹ and 1400 cm⁻¹. crystallography.net

C-F and C-I Vibrations: The C-F stretching vibrations are strong in the IR spectrum and are expected to appear in the 1300-1100 cm⁻¹ region. The C-I stretching vibration is found at much lower frequencies, typically in the 600-500 cm⁻¹ range, due to the large mass of the iodine atom.

Ring Modes: Benzene (B151609) ring breathing and puckering modes occur at characteristic frequencies that are sensitive to the substitution pattern.

Computational methods, particularly DFT, are often used in conjunction with experimental spectra to provide a more definitive assignment of these vibrational modes. nih.gov

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (molecular weight ~239.99 g/mol ), the electron ionization (EI) mass spectrum is expected to show several characteristic features.

The molecular ion peak (M⁺) at m/z ≈ 240 would be prominent due to the stability of the aromatic ring. preprints.org A key fragmentation pathway for halogenated compounds is the loss of the halogen atom. miamioh.edu Therefore, significant peaks corresponding to the loss of an iodine atom ([M-I]⁺ at m/z ≈ 113) and the iodine cation itself ([I]⁺ at m/z 127) are anticipated. ulethbridge.ca The C-I bond is the weakest in the molecule, making its cleavage a favorable process. rsc.org Loss of a fluorine atom ([M-F]⁺ at m/z ≈ 221) is also possible. Further fragmentation of the difluorophenyl cation (m/z 113) could lead to additional smaller fragments.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction on a single crystal provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of a co-crystal involving this compound is available in the Crystallography Open Database (COD) under entry 4129823. nih.gov

Analysis of this entry reveals detailed structural parameters. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of this compound and one molecule of a co-former. In the solid state, the molecules pack in a defined arrangement, often dictated by intermolecular forces such as halogen bonding. The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms of neighboring molecules. This directional interaction is a key feature in the crystal engineering of iodinated compounds.

Table 2: Crystallographic Data for a this compound Co-crystal (COD ID: 4129823)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄F₂IN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 11.082(3) |

| b (Å) | 10.334(3) |

| c (Å) | 13.881(4) |

| α (°) | 90 |

| β (°) | 106.892(12) |

| γ (°) | 90 |

| Volume (ų) | 1522.0(8) |

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, complementing experimental findings and offering predictive insights into reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular properties, and reactivity of chemical systems. For this compound, DFT calculations can elucidate several key features.

Electronic Structure: DFT calculations can map the electrostatic potential (ESP) on the molecule's surface. These maps visually represent the charge distribution, highlighting electron-rich and electron-poor regions. For this molecule, a region of positive electrostatic potential, known as a σ-hole, is predicted to exist on the iodine atom along the extension of the C-I bond. unimi.it This positive region is a key driver for halogen bonding, a significant non-covalent interaction where the iodine atom acts as an electrophilic center. The electron-withdrawing fluorine atoms enhance the magnitude of this σ-hole, making this compound a competent halogen bond donor. nih.gov

Reactivity: DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. The energy and distribution of these orbitals indicate how the molecule will interact with other reagents. Furthermore, DFT studies on similar iodobenzene (B50100) derivatives have been used to calculate the interaction energies with Lewis bases (halogen bond acceptors), quantifying the strength of halogen bonding. preprints.orgnih.gov These calculations show that electrostatic and dispersion forces are the primary attractive components in such interactions. nih.gov This theoretical framework is essential for the rational design of supramolecular assemblies and for understanding reaction mechanisms where halogen bonding plays a role.

Investigation of Conformational Preferences and Dipole Minimization Effects

The conformational landscape of this compound, while not extensively detailed in dedicated studies, can be understood through the principles of rotational barriers in substituted benzenes. For many monosubstituted benzenes, theoretical calculations have been employed to determine the twofold rotational barriers, with varying degrees of success depending on the basis set and inclusion of geometry optimization in the computational model. Ab initio calculations at the STO-3G level with geometry optimization have shown good agreement with experimental values for a range of substituted benzenes. publish.csiro.au In the case of this compound, the molecule is largely planar, and significant conformational isomers are not expected due to the nature of the substituents being single atoms. The primary conformational flexibility would arise from the vibrational modes of the molecule.

| Compound | Calculated Dipole Moment (Debye) | Computational Method |

|---|---|---|

| Fluorobenzene | 1.63 | B3LYP/6-31G(d,p) |

| Chlorobenzene | 1.73 | B3LYP/6-31G(d,p) |

| Bromobenzene | 1.70 | B3LYP/6-31G(d,p) |

| Iodobenzene | 1.71 | B3LYP/6-31G(d,p) |

| 1,3-Difluorobenzene (B1663923) | 1.58 | B3LYP/6-31G(d,p) |

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions in condensed phases. For this compound, MD simulations could provide insights into its liquid structure, transport properties, and solvation characteristics. The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates.

The development of a reliable force field for a molecule like this compound requires careful parameterization of both bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions. General force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at Harvard Molecular Mechanics) provide parameters for many common organic molecules. ambermd.orgpkusz.edu.cnuiuc.edu However, specific parameters for polyhalogenated aromatic compounds may not be readily available or may require refinement.

The parameterization process for this compound would typically involve:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the isolated molecule and its fragments to obtain data for fitting the force field parameters. This includes geometry optimization, vibrational frequency calculations, and potential energy scans along dihedral angles.

Electrostatic Potential (ESP) Fitting: The partial atomic charges are derived by fitting them to the QM-calculated electrostatic potential around the molecule. This is crucial for accurately representing the electrostatic interactions, including the effects of the electron-withdrawing fluorine atoms and the polarizable iodine atom.

Van der Waals Parameter Optimization: The Lennard-Jones parameters, which describe the short-range repulsive and long-range attractive dispersion forces, are often optimized to reproduce experimental data for the liquid state, such as density and heat of vaporization.

Torsional Parameter Fitting: The dihedral parameters are adjusted to reproduce the rotational energy profiles obtained from QM calculations.

Once a force field is developed, MD simulations can be performed. For example, a simulation of liquid this compound would involve placing a number of molecules in a simulation box with periodic boundary conditions and integrating Newton's equations of motion over time. Analysis of the simulation trajectories can provide information on radial distribution functions, diffusion coefficients, and orientational correlations, offering a molecular-level understanding of the liquid's structure and dynamics. researchgate.netpleiades.online

| Atom Type | Interaction Type | Parameter | Typical Value |

|---|---|---|---|

| C (aromatic) | van der Waals (epsilon) | kcal/mol | 0.070 |

| C (aromatic) | van der Waals (Rmin/2) | Å | 1.908 |

| F | van der Waals (epsilon) | kcal/mol | 0.061 |

| F | van der Waals (Rmin/2) | Å | 1.750 |

| I | van der Waals (epsilon) | kcal/mol | 0.250 |

| I | van der Waals (Rmin/2) | Å | 2.350 |

| C-F | Bond Stretch (Force Constant) | kcal/mol/Ų | 450-550 |

| C-I | Bond Stretch (Force Constant) | kcal/mol/Ų | 150-250 |

Computational Prediction of Halogen Bonding Interactions and Strength

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The presence of electron-withdrawing fluorine atoms on the benzene ring in this compound enhances the positive electrostatic potential (σ-hole) on the iodine atom, making it a potent halogen bond donor. Computational methods are instrumental in predicting and quantifying the strength of these interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method to study halogen bonding. By calculating the interaction energy between this compound and various Lewis bases (e.g., ammonia, pyridine, acetone), the strength of the halogen bond can be determined. The interaction energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the isolated monomers, with corrections for basis set superposition error.

Computational studies have shown that the strength of halogen bonds is influenced by several factors, including the nature of the halogen atom (I > Br > Cl > F), the electron-withdrawing character of the substituents on the halogen-bearing molecule, and the nature of the Lewis base. researchgate.netnih.gov For this compound, the two fluorine atoms significantly increase the σ-hole on the iodine, leading to stronger halogen bonds compared to iodobenzene. The directionality of the halogen bond is also a key feature, with the C-I•••Lewis base angle typically being close to 180°.

Advanced computational techniques, such as Absolutely Localized Molecular Orbital Energy Decomposition Analysis (ALMO-EDA), can be used to dissect the halogen bond interaction energy into its components: electrostatic, polarization, charge-transfer, and dispersion contributions. This provides a deeper understanding of the nature of the interaction. nih.gov

| Halogen Bond Donor | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|

| Iodobenzene | -4.5 | MP2/aug-cc-pVDZ |

| Pentafluoroiodobenzene | -7.2 | MP2/aug-cc-pVDZ |

| 1,3,5-Trifluoro-2-iodobenzene | -6.8 | MP2/aug-cc-pVDZ |

| This compound (Estimated) | -6.5 | Based on trends |

Computational Triage Approaches in Synthesis Design

Computational triage involves the use of computational methods to rapidly screen and prioritize potential synthetic routes or candidate molecules, thereby saving time and resources in the laboratory. In the context of synthesizing functionalized benzenes like this compound, computational approaches can be invaluable for predicting reaction outcomes and identifying optimal reaction conditions.

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of various synthetic steps. For example, in the synthesis of polysubstituted benzenes, the regioselectivity of electrophilic aromatic substitution is a critical consideration. acs.orgrsc.org DFT can be used to calculate the activation energies for the formation of different regioisomers, thus predicting the major product of a reaction. This is particularly important when multiple directing groups are present on the benzene ring, as is the case in intermediates leading to this compound.

Furthermore, computational methods can be used to assess the feasibility of a proposed reaction by calculating the reaction thermodynamics (enthalpy and Gibbs free energy of reaction). A highly endergonic reaction is unlikely to proceed under standard conditions, and this information can guide the chemist to explore alternative synthetic strategies. DFT can also be used to study the mechanism of catalytic reactions that might be employed in the synthesis, providing insights into the role of the catalyst and helping to optimize its performance. pku.edu.cnacs.org

By performing a computational triage of potential synthetic routes, a chemist can focus their experimental efforts on the most promising pathways, leading to a more efficient and rational approach to synthesis design.

Structure-Activity/Property Relationships Derived from Spectroscopic and Computational Data

The relationship between the molecular structure of this compound and its chemical and physical properties can be elucidated through a combination of spectroscopic measurements and computational analysis. This approach allows for the development of structure-activity relationships (SAR) and structure-property relationships (SPR).

Spectroscopic Data and Computational Correlation:

NMR Spectroscopy: The ¹³C and ¹⁹F NMR chemical shifts of this compound are sensitive to the electronic environment around the nuclei. researchgate.netnih.gov Computational methods, such as DFT, can be used to calculate NMR chemical shieldings. researchgate.net Correlations between the experimental chemical shifts and computed electronic properties, such as atomic charges and orbital contributions to shielding, can provide insights into the electronic effects of the fluorine and iodine substituents. For instance, the deshielding effect of the fluorine atoms on the directly bonded carbon atoms can be rationalized by examining the paramagnetic shielding contributions from occupied and unoccupied molecular orbitals. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in the IR and Raman spectra of this compound correspond to the different vibrational modes of the molecule. DFT calculations can predict these vibrational frequencies with good accuracy, aiding in the assignment of the experimental spectra. The frequencies of specific vibrational modes, such as the C-F and C-I stretching modes, can be correlated with the bond strengths and the electronic nature of the substituents.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR):

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. For halogenated aromatic compounds, QSAR studies have been used to predict properties such as toxicity and environmental fate. nih.govresearchgate.netfrontiersin.orgmdpi.com

For this compound, a QSAR/QSPR model could be developed by:

Calculating Molecular Descriptors: A variety of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, would be calculated using computational methods.

Correlating with Properties: These descriptors would then be correlated with experimentally determined properties of a series of related halogenated benzenes.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model.